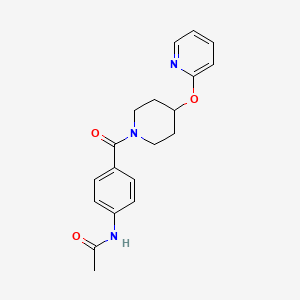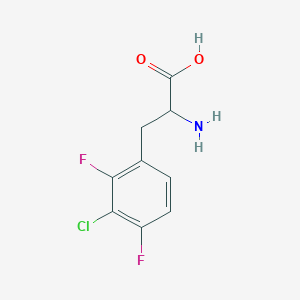
2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid, also known as BDPP, is an organic compound that has been studied extensively for its potential applications in the scientific research field. BDPP is a member of the imidazolidine family of compounds and has a wide range of chemical and biological properties. BDPP has been found to possess a variety of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, BDPP has been found to have a range of potential therapeutic applications, such as the treatment of diabetes, hypertension, and neurological disorders.
Scientific Research Applications
Antimicrobial Activity
A study by El-Meguid (2014) explored the synthesis of compounds containing the benzoimidazole moiety, including derivatives similar to 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid. These compounds demonstrated significant antimicrobial effectiveness against various gram-positive and gram-negative bacteria, as well as fungi.
Synthesis and Characterization
Todorov and Naydenova (2010) reported the synthesis of novel dipeptide mimetics with a hydantoin moiety, including derivatives of this compound. These compounds were characterized using various spectroscopic methods (Todorov & Naydenova, 2010).
Triazafulvalene System
Research by Uršič et al. (2010) involved the synthesis of derivatives related to this compound, contributing to the development of a new triazafulvalene system. This research provides insight into the structural aspects and potential applications of such compounds (Uršič, Svete, & Stanovnik, 2010).
Chiral Auxiliary Applications
A study by Studer, Hintermann, and Seebach (1995) discussed the synthesis and applications of a new chiral auxiliary, which is relevant to the structural family of this compound. This research provides a basis for understanding the synthesis and application of such compounds in various chemical processes (Studer, Hintermann, & Seebach, 1995).
Antimicrotubule Agents
Gagné-Boulet et al. (2021) explored the preparation and biological evaluation of new antimicrotubule agents, which included compounds structurally similar to this compound. Their study provides insight into the potential use of such compounds in cancer treatment (Gagné-Boulet, Bouzriba, Chavez Alvarez, & Fortin, 2021).
Stereochemistry in Synthesis
A paper by Rolland et al. (2001) discussed the stereochemistry of diastereomers during the synthesis of compounds related to this compound. This research contributes to the understanding of stereochemical aspects in the synthesis of such compounds (Rolland, Jenhi, Lavergne, Martinez, & Hasnaoui, 2001).
Host-Guest Complexation
Research by Kean et al. (1999) on the complexation of aromatic carboxylic acids and their conjugate bases by β-Cyclodextrins is relevant to understanding the interactions involving compounds similar to this compound (Kean, May, Clements, Easton, & Lincoln, 1999).
Carboxypeptidase A Inhibition
Galardy and Kortylewicz (1984) investigated the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, including compounds related to this compound, providing insights into potential biochemical applications (Galardy & Kortylewicz, 1984).
Properties
IUPAC Name |
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17-15(11-13-7-3-1-4-8-13)20-19(25)21(17)16(18(23)24)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,20,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAFEYNFQHJCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
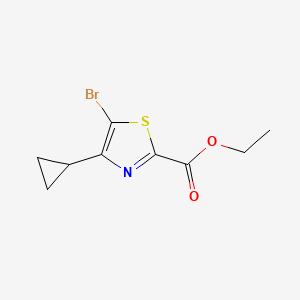
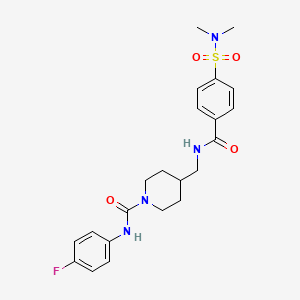
![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

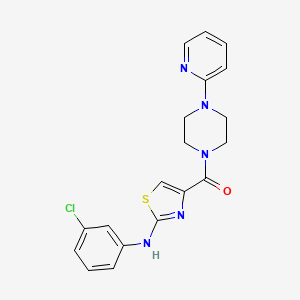
![Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2353980.png)
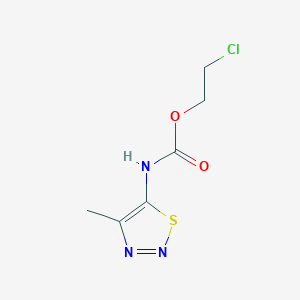
![Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate](/img/structure/B2353985.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)

